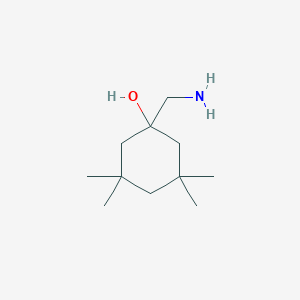
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with an aminomethyl group and four methyl groups
Méthodes De Préparation
The synthesis of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3,5,5-tetramethylcyclohexanone with formaldehyde and ammonia, followed by reduction. This process typically uses solvents such as ethanol or methanol and may involve catalysts to improve yield and selectivity . Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.
Applications De Recherche Scientifique
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties
Mécanisme D'action
The mechanism by which 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol include:
Aminomethylphosphonic acid: This compound has a similar aminomethyl group but differs in its phosphonic acid functionality, leading to different chemical properties and applications.
Cyclohexylamine derivatives: These compounds share the cyclohexane ring and amine group but vary in their substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-10(3,4)7-11(13,6-9)8-12/h13H,5-8,12H2,1-4H3 |
Clé InChI |
ZAJXWLFSGXFGKL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(CN)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















